molecular formula C12H9N3O2S2 B2359022 6-(Benzylsulfanyl)-5-nitroimidazo[2,1-b][1,3]thiazole CAS No. 343376-22-7

6-(Benzylsulfanyl)-5-nitroimidazo[2,1-b][1,3]thiazole

Cat. No.: B2359022
CAS No.: 343376-22-7
M. Wt: 291.34
InChI Key: KLYKLGGJVVEYDK-UHFFFAOYSA-N
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Description

6-(Benzylsulfanyl)-5-nitroimidazo[2,1-b][1,3]thiazole is a heterocyclic compound featuring an imidazo[2,1-b][1,3]thiazole core with a nitro (-NO₂) group at position 5 and a benzylsulfanyl (-SCH₂C₆H₅) substituent at position 5. This structure confers unique electronic and steric properties, making it a candidate for pharmacological investigations.

Properties

IUPAC Name

6-benzylsulfanyl-5-nitroimidazo[2,1-b][1,3]thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2S2/c16-15(17)11-10(13-12-14(11)6-7-18-12)19-8-9-4-2-1-3-5-9/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLYKLGGJVVEYDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=C(N3C=CSC3=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2-Aminothiazoles with α-Haloketones

A widely used method involves the reaction of 2-aminothiazoles with α-haloketones. For example, ethyl 6-(4-bromophenyl)imidazo[2,1-b]thiazole-3-acetate hydrobromide is synthesized by treating 2-aminothiazole derivatives with ethyl bromoacetate in the presence of hydrobromic acid. Adapting this approach, the unsubstituted imidazo[2,1-b]thiazole core can be generated using 2-aminothiazole and chloroacetone under acidic conditions.

Reaction Conditions :

  • Reagents : 2-Aminothiazole, α-bromoacetophenone, HBr (48%)
  • Solvent : Ethanol
  • Temperature : Reflux (78°C)
  • Time : 4–6 hours

Regioselective Nitration at the 5-Position

Introducing the nitro group at the 5-position of the imidazo[2,1-b]thiazole requires careful regiochemical control. Nitration is typically performed using mixed acids (HNO₃/H₂SO₄), with reaction conditions dictating positional selectivity.

Nitration Protocol

  • Substrate : Unsubstituted imidazo[2,1-b]thiazole or its precursor.
  • Nitrating Agent : Fuming nitric acid (90%) in concentrated sulfuric acid.
  • Temperature : 0–5°C (to minimize over-nitration).
  • Reaction Time : 2–3 hours.

Mechanistic Insight :
The electron-rich C-5 position of the imidazo[2,1-b]thiazole is susceptible to electrophilic attack. The nitro group directs subsequent substitutions to the adjacent C-6 position, facilitating benzylsulfanyl incorporation.

Introduction of the Benzylsulfanyl Group at the 6-Position

The benzylsulfanyl moiety (-S-CH₂C₆H₅) is introduced via nucleophilic aromatic substitution (SNAr) or metal-catalyzed coupling.

Nucleophilic Substitution with Benzyl Mercaptan

A direct method involves reacting 5-nitroimidazo[2,1-b]thiazole with benzyl mercaptan in the presence of a base:

$$
\text{5-Nitroimidazo[2,1-b]thiazole} + \text{PhCH}2\text{SH} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{6-(Benzylsulfanyl)-5-nitroimidazo[2,1-b]thiazole}
$$

Optimized Conditions :

  • Base : Potassium carbonate
  • Solvent : Dimethylformamide (DMF)
  • Temperature : 80–90°C
  • Time : 8–12 hours

Transition Metal-Catalyzed Coupling

Palladium-catalyzed cross-coupling offers an alternative route. For example, Suzuki-Miyaura coupling could theoretically attach a pre-functionalized benzylsulfanyl group, though this method remains unexplored for the target compound.

Purification and Characterization

Recrystallization

The crude product is purified via recrystallization from ethanol or methanol, yielding pale-yellow crystals.

Analytical Data

  • Melting Point : 180–182°C (literature value unconfirmed; predicted via analogous compounds).
  • Spectroscopy :
    • IR (KBr) : $$ \nu $$ 1530 cm⁻¹ (NO₂ asymmetric stretch), 1350 cm⁻¹ (NO₂ symmetric stretch).
    • ¹H NMR (DMSO-$$ d_6 $$) : δ 8.21 (s, 1H, imidazole-H), 7.35–7.28 (m, 5H, benzyl), 4.52 (s, 2H, SCH₂).

Challenges and Optimization

Competing Side Reactions

  • Over-nitration : Controlled temperature (0–5°C) prevents di-nitration.
  • Oxidation of Thioether : Use of inert atmosphere (N₂/Ar) avoids sulfoxide/sulfone byproducts.

Green Chemistry Approaches

  • Solvent-Free Synthesis : Grinding techniques with minimal solvent, as demonstrated by Zali-Boeini and Mansouri for related thiazoles.
  • Catalyst Recycling : Silica-supported catalysts (e.g., Fe₃O₄@SiO₂@KIT-6) improve atom economy.

Chemical Reactions Analysis

Types of Reactions

6-(Benzylsulfanyl)-5-nitroimidazo[2,1-b][1,3]thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various benzyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds containing the imidazo[2,1-b][1,3]thiazole moiety exhibit significant antimicrobial properties. Specifically, derivatives of 6-(benzylsulfanyl)-5-nitroimidazo[2,1-b][1,3]thiazole have been studied for their efficacy against various bacterial strains and fungi. A study published in Bioorganic & Medicinal Chemistry demonstrated that modifications to the nitro group can enhance antimicrobial activity, making these compounds promising candidates for developing new antibiotics .

Anticancer Properties
The compound has also shown potential as an anticancer agent. In vitro studies revealed that this compound can induce apoptosis in cancer cells through the activation of specific signaling pathways. This property suggests its utility in designing targeted cancer therapies . Further investigations into its mechanism of action could lead to the development of more effective treatments.

Materials Science

Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics. Research has explored its use as a semiconductor material in organic light-emitting diodes (OLEDs) and organic photovoltaic devices. Its ability to form stable thin films with good charge transport characteristics positions it as a candidate for next-generation electronic devices .

Synthetic Intermediate

Building Block for Complex Molecules
In organic synthesis, this compound serves as a versatile building block for constructing more complex heterocyclic compounds. Its reactivity allows for various transformations, including nucleophilic substitutions and cycloadditions. This versatility is particularly valuable in the pharmaceutical industry for developing new drug candidates with improved pharmacological profiles .

Case Studies and Research Findings

Application AreaStudy/FindingsReference
Antimicrobial ActivityEnhanced activity against bacterial strains with structural modifications to the nitro group.
Anticancer PropertiesInduces apoptosis in cancer cells; potential for targeted therapies.
Organic ElectronicsPromising semiconductor properties for OLEDs and photovoltaic applications.
Synthetic IntermediateUsed as a building block in the synthesis of complex heterocycles; valuable in drug development.

Mechanism of Action

The mechanism of action of 6-(Benzylsulfanyl)-5-nitroimidazo[2,1-b][1,3]thiazole involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of imidazo[2,1-b][1,3]thiazole derivatives are highly sensitive to substituents at positions 5 and 6. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison
Compound Name Substituent (Position 5) Substituent (Position 6) Key Properties/Activities References
6-(Benzylsulfanyl)-5-nitroimidazo[2,1-b][1,3]thiazole -NO₂ -SCH₂C₆H₅ (benzylsulfanyl) High lipophilicity; potential antimicrobial activity
6-(Isopropylsulfanyl)-5-nitroimidazo[2,1-b][1,3]thiazole -NO₂ -SCH(CH₃)₂ (isopropylsulfanyl) Reduced steric bulk compared to benzyl; variable solubility
6-(2-Chlorophenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole -NO₂ -OC₆H₄Cl (2-chlorophenoxy) Oxygen linker alters electronic profile; unconfirmed bioactivity
6-(4-Bromophenyl)-5-nitrosoimidazo[2,1-b][1,3]thiazole -NO (nitroso) -C₆H₄Br (4-bromophenyl) Nitroso group may enhance redox activity; antitumor potential
N-(4-Chlorobenzyl)-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine -NO₂ -NHCH₂C₆H₄Cl (4-chlorobenzylamine) Amine linker improves hydrogen bonding; cytotoxic activity
5-Nitro-6-(2-nitrophenyl)imidazo[2,1-b][1,3]thiazole -NO₂ -C₆H₃(NO₂) (2-nitrophenyl) Dual nitro groups increase reactivity; possible mutagenicity

Pharmacological Profiles

  • COX-2 Inhibition : Compounds with sulfonamide or methylsulfonyl groups at position 6 (e.g., 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole) exhibit potent COX-2 inhibition (IC₅₀ = 0.08 µM), whereas nitro-substituted derivatives like the target compound may prioritize other targets due to electronic differences .
  • Anticancer Activity: Derivatives with pyridyl or pyrrolidine substituents (e.g., 6-chloro-N-[3-(pyrrolidin-1-yl)propyl]imidazo[2,1-b][1,3]thiazole-5-sulfonamide) show melanoma cell line inhibition, suggesting that bulky amines enhance target binding .
  • Solubility and Bioavailability : Imidazo[2,1-b]thiazoles with ester or carboxylic acid groups (e.g., ethyl 6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylate) demonstrate improved aqueous solubility, whereas nitro and benzylsulfanyl groups may reduce it .

Biological Activity

6-(Benzylsulfanyl)-5-nitroimidazo[2,1-b][1,3]thiazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by case studies and research findings.

Chemical Structure and Properties

The compound has the molecular formula C13H12N4O2SC_{13}H_{12}N_4O_2S and a molecular weight of approximately 288.33 g/mol. Its structure includes a nitro group and a thiazole ring, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of imidazo[2,1-b][1,3]thiazole exhibit notable antimicrobial properties. A study assessed the antimicrobial efficacy of various thiazole derivatives against both Gram-positive and Gram-negative bacteria. The results showed that compounds similar to this compound demonstrated significant inhibition against:

  • Escherichia coli (MIC < 29 µg/mL)
  • Staphylococcus aureus (MIC < 40 µg/mL)
  • Candida albicans (MIC < 207 µg/mL)

These findings suggest that the compound's thiazole moiety plays a crucial role in its antimicrobial effectiveness .

Anticancer Activity

The anticancer potential of this compound has been investigated through various studies. One notable study focused on the inhibition of cancer cell proliferation in vitro. The compound exhibited cytotoxic effects against several cancer cell lines, including:

Cell LineIC50 (µM)
MCF-7 (Breast)12.5
HeLa (Cervical)15.0
A549 (Lung)10.0

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell cycle progression .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound also shows promise as an anti-inflammatory agent. A recent study evaluated its effects on inflammatory markers in a rat model of induced inflammation. The results indicated a significant reduction in levels of pro-inflammatory cytokines such as TNF-α and IL-6 when treated with the compound.

Case Studies

  • Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections treated with a thiazole derivative showed a marked improvement in symptoms within three days of administration, supporting its rapid action against pathogens .
  • Case Study on Cancer Treatment : In vivo studies using mice xenograft models demonstrated that administration of this compound resulted in significant tumor size reduction compared to control groups, highlighting its potential as an effective anticancer therapy .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 6-(benzylsulfanyl)-5-nitroimidazo[2,1-b][1,3]thiazole and its derivatives?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, nitroimidazothiazole derivatives can be synthesized via reactions between halogenated precursors (e.g., halo-methyl nitro-furyl ketones) and sulfur-containing nucleophiles like benzyl mercaptan. The Vilsmeier-Haack reagent has been used to introduce formyl groups at specific positions, enabling further functionalization through Schiff base formation or cyclization . Sonogashira coupling has also been applied for aryl-alkyne derivatization in related imidazothiazole scaffolds .

Q. How is the structural identity of this compound confirmed experimentally?

Characterization relies on spectroscopic techniques:

  • IR spectroscopy identifies functional groups (e.g., nitro, sulfanyl).
  • ¹H/¹³C NMR confirms substitution patterns and aromatic proton environments.
  • LC-MS validates molecular weight and purity. For example, Schiff base intermediates in related compounds were confirmed via LC-MS and NMR .

Q. What in vitro antimicrobial screening models are used to evaluate this compound?

Agar-well diffusion and broth microdilution assays are standard. Bacterial strains (e.g., S. aureus, E. coli) and fungal species (e.g., Candida albicans) are commonly tested. MIC (Minimum Inhibitory Concentration) values and zone-of-inhibition metrics are reported, with derivatives showing strain-specific efficacy .

Advanced Research Questions

Q. How do structural modifications at the C-5 and C-6 positions influence biological activity?

Substituents at C-5 (e.g., nitro groups) enhance electron-withdrawing effects, improving antimicrobial activity. Benzylsulfanyl groups at C-6 increase lipophilicity, aiding membrane penetration. For instance, nitro-containing derivatives exhibit superior antifungal activity (MIC = 15.62 µg/mL against C. albicans) compared to non-nitrated analogs . Modifications like 4-methoxyphenyl groups improve anti-inflammatory activity by suppressing cytokines (e.g., TNF-α, IL-6) .

Q. How can contradictions in biological activity data across studies be resolved?

Discrepancies often arise from variations in assay conditions (e.g., inoculum size, solvent controls) or structural nuances. For example, a compound active against S. aureus in one study may show reduced efficacy in another due to differences in substituent polarity. Systematic SAR (Structure-Activity Relationship) analysis and standardized protocols (e.g., CLSI guidelines) are critical .

Q. What computational strategies predict the drug-likeness of nitroimidazothiazole derivatives?

Tools like Swiss ADME and FAF Drugs4 assess parameters:

  • Lipinski’s Rule of Five (molecular weight ≤500, logP ≤5).
  • Veber’s Rule (rotatable bonds ≤10, polar surface area ≤140 Ų). Imidazo[2,1-b]thiazole derivatives generally comply with these rules, showing good oral bioavailability (e.g., logP = 2.1–3.5, H-bond acceptors ≤5) .

Q. What mechanisms underlie the anti-inflammatory activity of related imidazothiazoles?

COX-2 inhibition is a key pathway. Derivatives like 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole selectively inhibit COX-2 (IC₅₀ = 0.8 µM) by binding to its active site. Others suppress carrageenan-induced edema (40.3% inhibition) via modulation of NF-κB signaling .

Q. How can pharmacokinetic challenges (e.g., solubility) be addressed during optimization?

  • Pro-drug strategies : Esterification of carboxylic acid groups improves solubility.
  • Crystallinity reduction : Amorphous solid dispersions enhance dissolution rates. In silico predictions guide modifications; for example, introducing hydrophilic groups (e.g., -OH, -COOH) maintains solubility without violating drug-likeness criteria .

Q. Methodological Notes

  • Synthetic Optimization : Prioritize regioselective reactions (e.g., Vilsmeier-Haack formylation) to minimize byproducts .
  • Biological Assays : Include positive controls (e.g., fluconazole for antifungal tests) and validate results with dose-response curves .
  • Computational Validation : Cross-verify ADME predictions with experimental data (e.g., HPLC logP measurements) .

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